molecular formula C12H16ClNO5S2 B6628278 4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No.: B6628278
M. Wt: 353.8 g/mol
InChI Key: XPGBDQBVPNRFPD-UHFFFAOYSA-N
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Description

4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine and a methyl group, a sulfonylamino group, and an oxane ring with a carboxylic acid group

Properties

IUPAC Name

4-[[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO5S2/c1-8-6-9(20-10(8)13)21(17,18)14-7-12(11(15)16)2-4-19-5-3-12/h6,14H,2-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGBDQBVPNRFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCC2(CCOCC2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination and Methylation: The thiophene ring is then chlorinated and methylated using reagents such as chlorine gas and methyl iodide in the presence of catalysts.

    Sulfonylation: The sulfonyl group is introduced by reacting the chloromethylthiophene with a sulfonyl chloride in the presence of a base.

    Oxane Ring Formation: The oxane ring is formed through a cyclization reaction involving appropriate diols or epoxides.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors, high-throughput screening for catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene sulfide derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: The compound may inhibit key enzymes in the biosynthesis of inflammatory mediators, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylthiophene: A simpler thiophene derivative with similar substitution patterns.

    Sulfonylamino derivatives: Compounds with sulfonylamino groups attached to various aromatic rings.

    Oxane carboxylic acids: Compounds with oxane rings and carboxylic acid groups.

Uniqueness

4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to its combination of a chlorinated thiophene ring, a sulfonylamino group, and an oxane ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.

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